molecular formula C17H18N2O3 B5730092 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No. B5730092
M. Wt: 298.34 g/mol
InChI Key: AQPRRBQVXXLGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat various inflammatory conditions such as arthritis, menstrual cramps, and acute pain. The drug was first approved by the FDA in 1998 and has since become a popular choice for pain management. In

Mechanism of Action

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide works by selectively inhibiting COX-2, which reduces the production of prostaglandins that cause inflammation and pain. The drug binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins. By reducing the production of prostaglandins, 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide helps to alleviate pain, swelling, and inflammation.
Biochemical and Physiological Effects:
2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce the production of prostaglandins, which helps to reduce inflammation and pain. 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of new blood vessels. This can be beneficial in the treatment of cancer, as tumors require a blood supply to grow.

Advantages and Limitations for Lab Experiments

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide has several advantages for lab experiments. The drug is readily available and can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide in lab experiments. The drug can have off-target effects, which means that it can interact with other proteins or enzymes in addition to COX-2. This can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide. One area of research is the development of new drugs that target COX-2 with greater specificity and fewer off-target effects. Another area of research is the use of 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide in combination with other drugs to enhance its effectiveness. 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide has also been shown to have potential as a treatment for Alzheimer's disease, and further research in this area could lead to new therapies for this debilitating condition.
Conclusion:
2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. The drug works by selectively inhibiting COX-2, which reduces the production of prostaglandins that cause inflammation and pain. 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide has several advantages for lab experiments, but there are also limitations to its use. Future research on 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide could lead to new therapies for a variety of conditions, including cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide involves a multi-step process that includes the reaction of 4-bromoanisole with N-methylpyrrolidinone to form 4-methoxyphenylacetonitrile. This intermediate is then reacted with 4-acetylamino phenol to form 2-[4-(acetylamino)phenoxy] acetamide. The final step involves the reaction of this intermediate with 4-methylbenzenesulfonyl chloride to form 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. The drug has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide selectively inhibits COX-2 and has minimal effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.

properties

IUPAC Name

2-(4-acetamidophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-3-5-15(6-4-12)19-17(21)11-22-16-9-7-14(8-10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPRRBQVXXLGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide

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